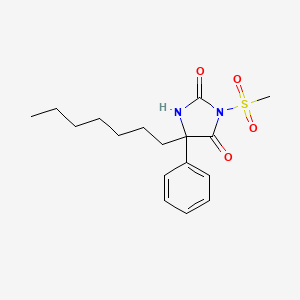
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a heptyl-substituted amine with a phenyl-substituted isocyanate, followed by cyclization to form the imidazolidinedione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of temperature, pressure, and reaction time ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl and heptyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents (acetone, ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Imidazolidinedione, 5-heptyl-3-methyl-
- 2,4-Imidazolidinedione, 5-heptyl-3-ethyl-
- 2,4-Imidazolidinedione, 5-heptyl-3-(methylthio)-
Uniqueness
The presence of the methylsulfonyl and phenyl groups in 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- distinguishes it from other similar compounds. These groups enhance its chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
824392-41-8 |
|---|---|
Molecular Formula |
C17H24N2O4S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-heptyl-3-methylsulfonyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H24N2O4S/c1-3-4-5-6-10-13-17(14-11-8-7-9-12-14)15(20)19(16(21)18-17)24(2,22)23/h7-9,11-12H,3-6,10,13H2,1-2H3,(H,18,21) |
InChI Key |
ZAPVBLFUOLELSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



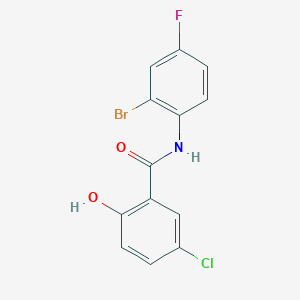
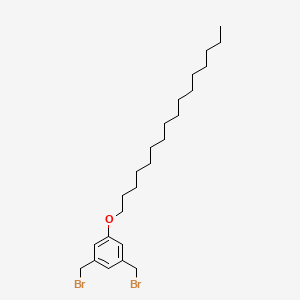
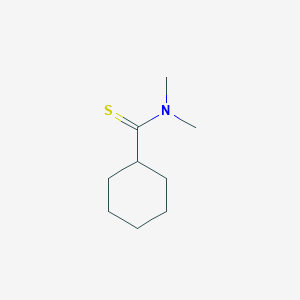
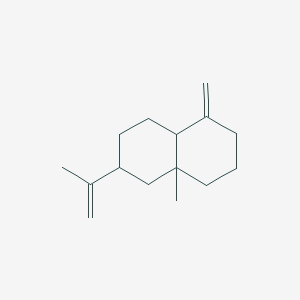
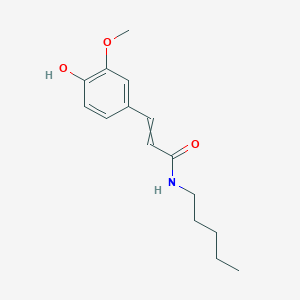
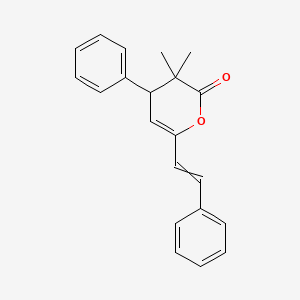

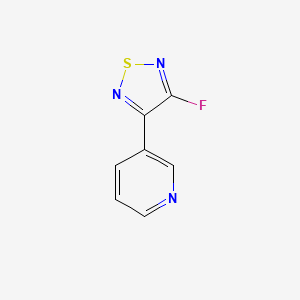
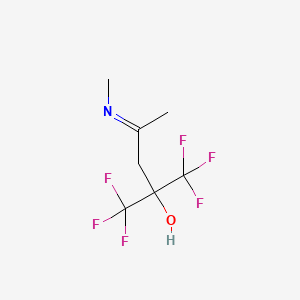
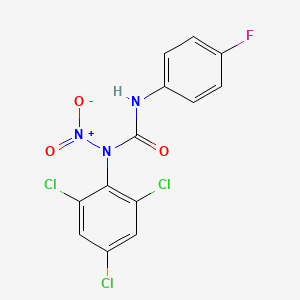
![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
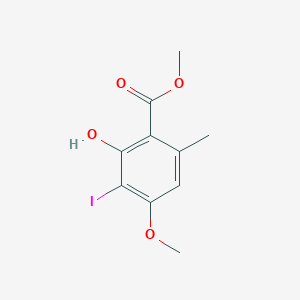
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
